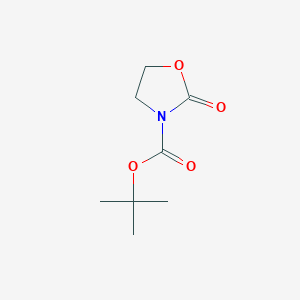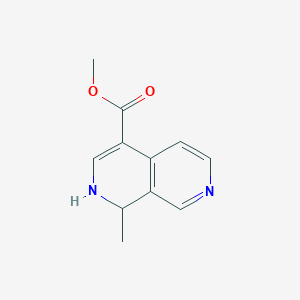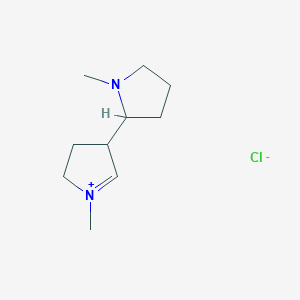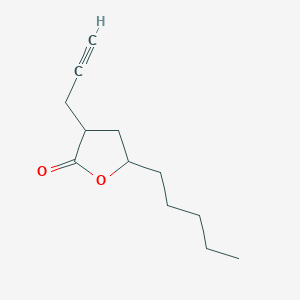
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one is a chemical compound with the molecular formula C₁₂H₁₈O₂. It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is known for its unique structural features, which include a pentyl group and a prop-2-yn-1-yl group attached to the oxolanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one can be achieved through various synthetic routesThis reaction typically uses palladium(II) chloride (PdCl₂) and copper(I) iodide (CuI) as catalysts, with dihaloarenes as the coupling partners . The reaction is carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira reactions, optimized for higher yields and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(prop-2-yn-1-yl)oxolan-2-one: A structurally similar compound with a prop-2-yn-1-yl group attached to the oxolanone ring.
5-methyl-3-(prop-2-yn-1-yl)oxolan-2-one: Another similar compound with a methyl group at the 5-position of the oxolanone ring.
Uniqueness
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one is unique due to the presence of both a pentyl group and a prop-2-yn-1-yl group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
113369-07-6 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
5-pentyl-3-prop-2-ynyloxolan-2-one |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-8-11-9-10(7-4-2)12(13)14-11/h2,10-11H,3,5-9H2,1H3 |
Clave InChI |
CQZBRRBZUXFFAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(C(=O)O1)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
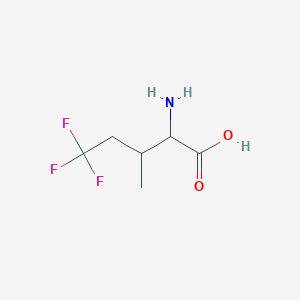
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)


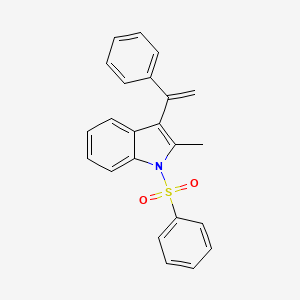
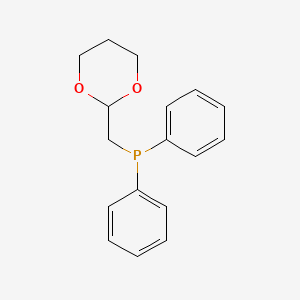
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
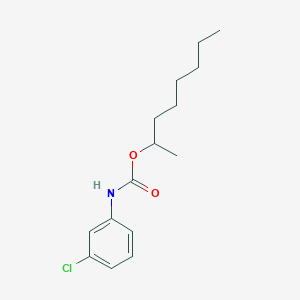
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
